4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE
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Overview
Description
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE is a complex organic compound with a molecular formula of C29H24ClN3O7S . This compound is notable for its unique structure, which includes a benzoylhydrazono group, a chlorophenyl group, and a methoxybenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE typically involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with benzoylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Industry: Limited use due to its specialized nature, but it may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The benzoylhydrazono group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The chlorophenyl group may participate in hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE
- 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHOXYBENZOATE
Uniqueness
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE is unique due to the presence of the chlorophenyl group, which can engage in specific interactions not possible with methoxy or ethoxy groups. This structural difference can lead to variations in reactivity and binding affinity, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C22H17ClN2O4 |
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Molecular Weight |
408.8g/mol |
IUPAC Name |
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-chlorophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H17ClN2O4/c1-28-18-10-8-17(9-11-18)22(27)29-20-12-7-15(13-19(20)23)14-24-25-21(26)16-5-3-2-4-6-16/h2-14H,1H3,(H,25,26)/b24-14+ |
InChI Key |
KKFSKMAGQZIGJH-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3)Cl |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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